molecular formula C13H12ClNS B13493010 4-[(4-Chlorophenyl)thio]-N-methylbenzenamine CAS No. 77711-36-5

4-[(4-Chlorophenyl)thio]-N-methylbenzenamine

Cat. No.: B13493010
CAS No.: 77711-36-5
M. Wt: 249.76 g/mol
InChI Key: IWWZBTSJBOABRW-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)thio]-N-methylbenzenamine is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an N-methylbenzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)thio]-N-methylbenzenamine typically involves the reaction of 4-chlorothiophenol with N-methylbenzenamine under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere and irradiated with visible light to promote the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)thio]-N-methylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)thio]-N-methylbenzenamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)thio]-N-methylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)thio]-N-methylbenzenamine is unique due to the combination of the chlorophenylthio and N-methylbenzenamine groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

77711-36-5

Molecular Formula

C13H12ClNS

Molecular Weight

249.76 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-methylaniline

InChI

InChI=1S/C13H12ClNS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9,15H,1H3

InChI Key

IWWZBTSJBOABRW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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